molecular formula C16H15N3S B460428 1-phenylethyl N'-cyano-N-phenylimidothiocarbamate CAS No. 445385-57-9

1-phenylethyl N'-cyano-N-phenylimidothiocarbamate

Katalognummer: B460428
CAS-Nummer: 445385-57-9
Molekulargewicht: 281.4g/mol
InChI-Schlüssel: USIHRUMRXONVRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenylethyl N-cyano-N’-phenylcarbamimidothioate is a chemical compound with a complex structure that includes aromatic rings, a cyano group, and a carbamimidothioate moiety

Eigenschaften

CAS-Nummer

445385-57-9

Molekularformel

C16H15N3S

Molekulargewicht

281.4g/mol

IUPAC-Name

1-phenylethyl N-cyano-N'-phenylcarbamimidothioate

InChI

InChI=1S/C16H15N3S/c1-13(14-8-4-2-5-9-14)20-16(18-12-17)19-15-10-6-3-7-11-15/h2-11,13H,1H3,(H,18,19)

InChI-Schlüssel

USIHRUMRXONVRV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)SC(=NC2=CC=CC=C2)NC#N

Kanonische SMILES

CC(C1=CC=CC=C1)SC(=NC2=CC=CC=C2)NC#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylethyl N-cyano-N’-phenylcarbamimidothioate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

1-phenylethyl N-cyano-N’-phenylcarbamimidothioate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated derivative.

Wissenschaftliche Forschungsanwendungen

1-phenylethyl N-cyano-N’-phenylcarbamimidothioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-phenylethyl N-cyano-N’-phenylcarbamimidothioate involves its interaction with molecular targets through its functional groups. The cyano group, for example, can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-phenylethyl N-cyano-N’-phenylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.